![molecular formula C20H16N2 B14402525 4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile CAS No. 87655-17-2](/img/structure/B14402525.png)
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile is a chemical compound characterized by its unique structure, which includes a cyanobutynyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the coupling of a 4-cyanobut-3-yn-1-yl group with a phenyl ring through a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile: Unique due to its cyanobutynyl group.
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzoic acid: Contains a carboxylic acid group instead of a nitrile.
Eigenschaften
CAS-Nummer |
87655-17-2 |
|---|---|
Molekularformel |
C20H16N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-[2-[4-(4-cyanobut-3-ynyl)phenyl]ethyl]benzonitrile |
InChI |
InChI=1S/C20H16N2/c21-15-3-1-2-4-17-5-7-18(8-6-17)9-10-19-11-13-20(16-22)14-12-19/h5-8,11-14H,2,4,9-10H2 |
InChI-Schlüssel |
QNAPMVCMDRRUJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC#CC#N)CCC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


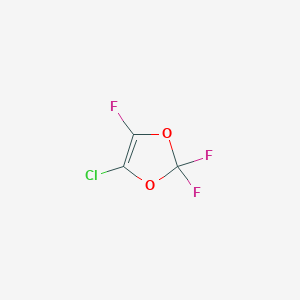
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)
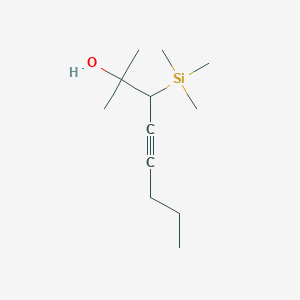

![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
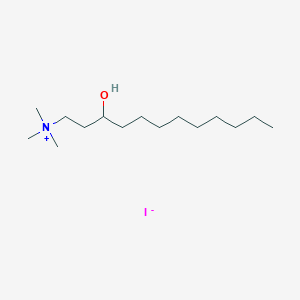
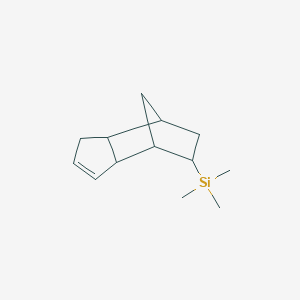
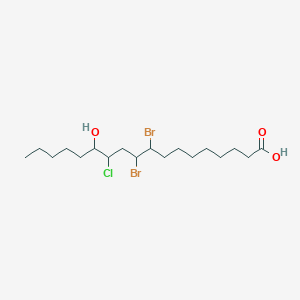
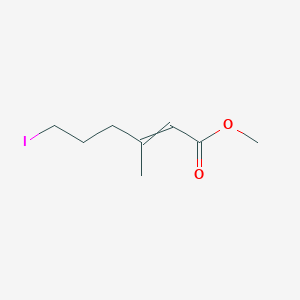




![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
